- Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamidesJournal of Medicinal Chemistry, 2008, 51(6), 1560-1576,
Cas no 92664-05-6 (Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide)

92664-05-6 structure
Nom du produit:Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
Numéro CAS:92664-05-6
Le MF:C6H6KNO3
Mégawatts:179.215042591095
MDL:MFCD28016957
CID:1066871
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Propriétés chimiques et physiques
Nom et identifiant
-
- Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
- EBD3314540
- AK151966
- ST2407533
- potassium 1-cyano-2-(ethyl carboxy)-2-oxoethanide
- 1-Cyano-3-ethoxy-3-oxoprop-1-en-2-olate
-
- MDL: MFCD28016957
- Piscine à noyau: 1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1
- La clé Inchi: PIMPOWCURRWILD-UHFFFAOYSA-N
- Sourire: [K+].N#C[CH-]C(C(OCC)=O)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 4
- Complexité: 193
- Surface topologique des pôles: 67.2
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM194814-100g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 100g |
$212 | 2022-09-28 | |
TRC | P113675-500mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 500mg |
$ 420.00 | 2022-06-03 | ||
Chemenu | CM194814-5g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 5g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222548-1g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 1g |
¥224.00 | 2024-04-25 | |
Ambeed | A122850-250mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 250mg |
$24.0 | 2025-03-04 | |
Ambeed | A122850-1g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 1g |
$30.0 | 2025-03-04 | |
A2B Chem LLC | AH85030-5g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 5g |
$310.00 | 2024-07-18 | |
Aaron | AR00GUKY-1g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 1g |
$21.00 | 2025-01-24 | |
eNovation Chemicals LLC | D752460-250mg |
PotassiuM 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95+% | 250mg |
$60 | 2024-06-06 | |
A2B Chem LLC | AH85030-250mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 250mg |
$41.00 | 2024-07-18 |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 60 °C
1.2 60 °C; 30 min, 60 °C; 60 °C → rt
1.2 60 °C; 30 min, 60 °C; 60 °C → rt
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- New heterocyclic β-sheet ligands with peptidic recognition elements. [Erratum to document cited in CA141:157461]Journal of Organic Chemistry, 2004, 69(22),,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Potassium Solvents: Diethyl ether , Ethanol ; rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Acetonitrile Solvents: Diethyl ether ; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetonitrile Solvents: Diethyl ether ; 0 °C → rt; 1 h, rt
Référence
- New Heterocyclic β-Sheet Ligands with Peptidic Recognition ElementsJournal of Organic Chemistry, 2004, 69(16), 5168-5178,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Potassium ethoxide Solvents: Diethyl ether , Ethanol , Acetonitrile ; 0 °C → rt
Référence
- Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase InhibitorsJournal of Medicinal Chemistry, 2019, 62(1), 247-265,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide ; 1 h, rt
Référence
- Synthetic studies of five-membered heteroaromatic derivatives as potassium-competitive acid blockers (P-CABs)Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2037-2040,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Potassium ethoxide
Référence
- Preparation of heterocyclic glycyl β-alanine derivatives as vitronectin antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; rt → 60 °C
1.2 40 min, 60 °C
1.2 40 min, 60 °C
Référence
- New geldanamycin derivatives with anti Hsp properties by mutasynthesisOrganic & Biomolecular Chemistry, 2019, 17(21), 5269-5278,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; rt; 1.5 h, rt
Référence
- MCT4 inhibitors for treating disease, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Solvents: Diethyl ether , Ethanol ; 0 °C; 30 min, 0 °C
1.2 Solvents: Diethyl ether ; 0 °C → rt; 1.5 h, rt
1.2 Solvents: Diethyl ether ; 0 °C → rt; 1.5 h, rt
Référence
- Preparation of triazine derivatives for treating diseases characterized by undesired cellular proliferation or hyperproliferation, World Intellectual Property Organization, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; 1.5 h, rt
Référence
- Azaaryl-1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists and their preparation, United States, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 60 °C
1.2 60 °C; 30 min, 60 °C
1.2 60 °C; 30 min, 60 °C
Référence
- Design, synthesis and biological evaluation of new pyrazolylureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesisEuropean Journal of Medicinal Chemistry, 2017, 133, 24-35,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide ; rt; 1.5 h, rt
Référence
- Preparation of aza-aryl 1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists, United States, , ,
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Raw materials
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Preparation Products
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Littérature connexe
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:92664-05-6)Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide

Pureté:99%
Quantité:5g
Prix ($):382.0